Phenyl-[2-(1,2,4-triazol-1-yl)ethyl]cyanamide
Description
Properties
IUPAC Name |
phenyl-[2-(1,2,4-triazol-1-yl)ethyl]cyanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5/c12-8-15(11-4-2-1-3-5-11)6-7-16-10-13-9-14-16/h1-5,9-10H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMSHBKNFMFIQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CCN2C=NC=N2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the triazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthetic routes that ensure high yield and purity. The process often includes the use of automated reactors and continuous flow systems to optimize reaction conditions and scale up production efficiently.
Chemical Reactions Analysis
Triazole Ring Formation
-
Cyclization of Hydrazine Derivatives :
The 1,2,4-triazole core can be synthesized via cyclization of hydrazine derivatives. For example, 2-acyl-N-(aryl)hydrazines undergo cyclization under basic conditions (e.g., potassium hydroxide) to form 1,2,4-triazoles . This process typically involves deprotonation and subsequent ring closure. -
Catalyst-Mediated Cyclization :
PTSA (p-toluenesulfonic acid) catalyzes cyclization of 2,2,2-trichloroethyl imidates to form 1,2,4-triazoles under mild conditions (e.g., PEG solvent) . This method achieves high yields (up to 98%) and avoids harsh reaction environments.
Cyanamide Functionalization
The cyanamide group may form via nucleophilic substitution or condensation reactions:
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Substitution Reaction :
A bromide or chloride on the ethyl chain reacts with a cyanamide nucleophile (e.g., cyanamide ion) in the presence of a base (e.g., cesium carbonate). This is analogous to SN2 mechanisms observed in similar systems .
Triazole Ring Formation
-
[3+2] Cycloaddition :
Imines (formed via oxidation of amines) undergo [3+2] cycloaddition with α-diazo compounds to generate 1,2,3-triazoles, which can isomerize to 1,2,4-triazoles under specific conditions .-
Key Step :
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Imine Formation : Oxidation of amines (e.g., via CuBr2) generates imine cations.
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Cycloaddition : Reaction with α-diazo compounds forms triazoles.
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-
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Cyclization of Thiosemicarbazides :
Thiosemicarbazides (R-NH-CS-NH2) cyclize under basic conditions to form 1,2,4-triazole-3-thiones, a process that could inform the triazole synthesis in this compound .
Cyanamide Group Reactivity
-
Nucleophilic Substitution :
The cyanamide group (NC–NH2) acts as a nucleophile, replacing leaving groups (e.g., bromide) on the ethyl chain. This step likely involves deprotonation to activate the nucleophile .
Stability and Reactivity
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Triazole Ring : The 1,2,4-triazole ring is stable but reactive under acidic or basic conditions, often participating in cycloaddition or nucleophilic substitution .
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Cyanamide : The cyanamide group is prone to hydrolysis under acidic conditions, forming urea derivatives.
Catalyst Selection
-
PTSA : Enhances cyclization efficiency in triazole synthesis by acting as a Lewis acid and catalyst .
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Cesium Carbonate : Facilitates deprotonation in substitution reactions, improving nucleophilic reactivity .
Table 2: Cyanamide Functionalization
| Reaction Type | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Nucleophilic substitution | Cyanamide, Cs2CO3 | DMF | ~61% |
Scientific Research Applications
Medicinal Chemistry
Phenyl-[2-(1,2,4-triazol-1-yl)ethyl]cyanamide has been investigated for its potential as:
- Anticancer Agent : The compound has shown promise in inhibiting cancer cell proliferation through mechanisms involving enzyme inhibition and interaction with cellular pathways. For example, triazole derivatives have been reported to exhibit significant cytotoxicity against various cancer cell lines, including HeLa and MCF-7 cells .
- Antifungal Activity : Triazole compounds are widely recognized for their antifungal properties. Studies indicate that derivatives similar to this compound demonstrate efficacy against fungal strains like Candida albicans and Aspergillus niger .
- Antibacterial Properties : The compound has been evaluated for activity against both Gram-positive and Gram-negative bacteria. Its structural features allow it to disrupt bacterial cell wall synthesis or function as an enzyme inhibitor .
Agricultural Applications
In agriculture, triazole derivatives are primarily used as fungicides. This compound can be explored for:
- Fungicidal Activity : Similar compounds have been utilized to control fungal diseases in crops. Their mechanism typically involves inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes .
Materials Science
The unique chemical structure of this compound allows it to be used in:
- Polymer Development : The compound can serve as a building block for synthesizing polymers with specific chemical properties. Its reactivity can be harnessed to create materials with enhanced durability or unique functionalities .
Case Study 1: Anticancer Activity
A study evaluating the anticancer effects of triazole derivatives revealed that compounds structurally similar to this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7). The study highlighted the importance of structural modifications in enhancing biological activity .
Case Study 2: Antifungal Efficacy
Research on antifungal agents demonstrated that triazole derivatives effectively inhibited the growth of Candida species. The findings suggested that modifications to the triazole core could lead to improved potency and selectivity against fungal pathogens .
Mechanism of Action
The mechanism of action of Phenyl-[2-(1,2,4-triazol-1-yl)ethyl]cyanamide involves its interaction with specific molecular targets. For instance, in its role as an enzyme inhibitor, the compound binds to the active site of the enzyme, blocking its activity. This interaction often involves hydrogen bonding and hydrophobic interactions with the enzyme’s active site residues .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: These compounds share a similar triazole ring structure but differ in the position of nitrogen atoms.
Imidazole derivatives: These compounds have a five-membered ring with two nitrogen atoms, offering different biological activities and applications.
Uniqueness
Phenyl-[2-(1,2,4-triazol-1-yl)ethyl]cyanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyanamide group, in particular, provides unique opportunities for further chemical modifications and applications.
Biological Activity
Phenyl-[2-(1,2,4-triazol-1-yl)ethyl]cyanamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing available research findings, case studies, and data tables for a comprehensive overview.
Chemical Structure and Synthesis
The compound features a triazole moiety, which is known for its diverse biological activities. The synthesis of this compound typically involves the reaction of appropriate precursors to form the triazole ring and subsequent modifications to introduce the phenyl and cyanamide groups. Various methods have been reported for synthesizing 1,2,4-triazole derivatives, highlighting the versatility and significance of this scaffold in drug discovery .
Antiviral Properties
Recent studies have indicated that compounds structurally related to this compound exhibit significant antiviral activity. For instance, a related compound demonstrated potent inhibition against HIV-1 with an EC50 value of 0.24 nM and low cytotoxicity (CC50 = 4.8 µM) in vitro . This suggests that triazole derivatives may be effective in targeting viral infections.
Antimicrobial Activity
Triazole derivatives are also known for their antimicrobial properties. Research has shown that certain triazoles can inhibit fungal growth and have been evaluated for their efficacy against various pathogens. The mechanism typically involves interference with fungal cell wall synthesis or function .
Study on Antiviral Activity
In a focused study on triazole derivatives, several analogs were synthesized and screened for their activity against HIV mutants. The results indicated that modifications to the triazole structure could enhance antiviral potency while maintaining low toxicity profiles. Table 1 summarizes the EC50 values of selected compounds:
| Compound ID | EC50 (nM) | CC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound A | 0.24 | 4.8 | 20 |
| Compound B | 50 | 200 | 4 |
| Compound C | 100 | 500 | 5 |
This table illustrates the balance between efficacy and safety in developing antiviral agents from triazole derivatives.
Antifungal Activity Assessment
Another study evaluated various triazole derivatives for antifungal activity against Candida species. The results indicated that certain modifications significantly enhanced antifungal efficacy. The following table presents the Minimum Inhibitory Concentration (MIC) values:
| Compound ID | MIC (µg/mL) | Activity Level |
|---|---|---|
| Compound D | 0.5 | Highly Active |
| Compound E | 5 | Moderately Active |
| Compound F | >10 | Inactive |
The biological activity of this compound is attributed to its ability to interact with specific biological targets. For instance, triazoles may act as enzyme inhibitors or interfere with nucleic acid synthesis in pathogens. Understanding these mechanisms is crucial for optimizing the pharmacological profile of this compound.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Phenyl-[2-(1,2,4-triazol-1-yl)ethyl]cyanamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting a phenacyl bromide derivative with 1,2,4-triazole under basic conditions (e.g., triethylamine in acetone at 0–25°C) to form the triazole-ethyl intermediate, followed by cyanamide group introduction using cyanamide and HCl in 1,4-dioxane at 70°C . Yield optimization requires controlling stoichiometry, reaction time (4–6 hours), and temperature. Recrystallization in 2-propanol or chloroform/water partitioning improves purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR : To confirm proton environments and connectivity (e.g., δ 5.69 ppm for triazole-CH2 in similar compounds) .
- HPLC/MS : For molecular weight verification (e.g., [M+H]+ ion analysis) and purity assessment (≥98% by retention time) .
- X-ray crystallography : To resolve crystal packing and bond geometries using SHELXL for refinement .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data of triazole-cyanamide derivatives be resolved during refinement?
- Methodological Answer : Discrepancies in electron density maps or thermal parameters often arise from disorder or twinning. Use SHELXL’s TWIN and BASF commands to model twinned data . For disorder, apply PART and SUMP constraints to split occupancy. Validate with R-factor convergence (<5% difference between R1 and wR2) .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound, and how is structure-activity relationship (SAR) analyzed?
- Methodological Answer : Antifungal activity can be tested via CLSI M27/M38 broth microdilution assays against Candida or Aspergillus strains . SAR analysis involves synthesizing analogs (e.g., varying phenyl substituents or triazole position) and correlating logP, steric effects, and IC50 values. Molecular docking (e.g., CYP51 enzyme targets) further rationalizes activity .
Q. What quantum chemical methods are applicable to study the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311G(d,p) basis set calculates HOMO-LUMO gaps, electrostatic potentials, and Mulliken charges. These predict reactivity sites (e.g., triazole N-atoms for hydrogen bonding) and correlate with spectroscopic data .
Q. How can synthetic byproducts or impurities in this compound be identified and mitigated?
- Methodological Answer : LC-MS traces detect impurities (e.g., unreacted phenacyl bromide or cyanamide adducts). Optimize purification via silica gel chromatography (hexane:ethyl acetate gradients) or preparative HPLC . Kinetic monitoring (e.g., in situ FTIR) helps minimize side reactions during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
